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Compound of Interest

Compound Name: Angustin B

Cat. No.: B563228

Initial research on the topic "Augustine” in the context of structure-activity relationship studies
indicates that "Augustine” refers to Augustine Therapeutics, a biopharmaceutical company.
Augustine Therapeutics is dedicated to developing novel therapies for neurological diseases,
with a primary focus on selective Histone Deacetylase 6 (HDACG) inhibitors. Their lead
candidate, AGT-100216, is in development for the treatment of Charcot-Marie-Tooth (CMT)
disease, a group of inherited peripheral neuropathies.

Due to the proprietary nature of drug development, detailed structure-activity relationship (SAR)
data for Augustine Therapeutics' specific compounds, such as AGT-100216, are not publicly
available. Therefore, this guide will provide a comprehensive comparison of the SAR of
selective HDACSG inhibitors based on publicly available scientific literature. This will offer
valuable insights into the chemical features that govern the potency and selectivity of this
important class of therapeutic agents.

HDACG6 as a Therapeutic Target in Peripheral
Neuropathy

HDACSEG is a unique member of the histone deacetylase family, primarily located in the
cytoplasm. One of its key substrates is a-tubulin, a major component of microtubules.
Microtubules are essential for axonal transport, the process of moving mitochondria, proteins,
and other vital components along the axons of neurons. In several peripheral neuropathies,
including CMT, the deacetylation of a-tubulin by HDACSG is dysregulated, leading to impaired
axonal transport and subsequent nerve degeneration. By inhibiting HDACSG6, the acetylation of
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a-tubulin can be restored, thereby rescuing axonal transport and offering a promising
therapeutic strategy.

Structure-Activity Relationship of Selective HDAC6
Inhibitors

The general pharmacophore for HDACG inhibitors consists of three key components:

 Zinc-Binding Group (ZBG): This group chelates the zinc ion in the active site of the HDAC
enzyme. The most common ZBG is the hydroxamic acid moiety (-CONHOH), which is a
potent zinc binder but can sometimes be associated with off-target effects and metabolic
instability.

o Linker: This component connects the ZBG to the cap group and occupies the hydrophobic
channel of the HDAC active site. The length and rigidity of the linker are crucial for isoform
selectivity.

e Cap Group: This is a typically aromatic or heteroaromatic group that interacts with the rim of
the active site. Modifications to the cap group are a primary strategy for achieving selectivity
among different HDAC isoforms.

Comparison of Hydroxamate-Based HDACG Inhibitors

Hydroxamic acid-based inhibitors are the most extensively studied class of HDAC inhibitors.
The following table summarizes the SAR of a series of hydroxamate-based HDACG6 inhibitors,
highlighting the impact of modifications to the cap group on HDACG6 potency and selectivity
over other HDAC isoforms.
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Compound

Cap Group
Modification

HDAC6 IC50
(nMV)

HDAC1 IC50
(nM)

Selectivity
(HDAC1/HDAC
6)

Tubastatin A

3-(Biphenyl-4-
yl)propyl at the
indole nitrogen

15

1200

80

Analog 1

3-(Phenyl)propyl
at the indole

nitrogen

28

1500

54

Analog 2

3-(4-
Fluorophenyl)pro
py! at the indole

nitrogen

18

1350

75

Analog 3

3-(4-

Methoxyphenyl)p

ropyl at the

indole nitrogen

45

2100

a7

Analog 4

2-(Biphenyl-4-
yhethyl at the

indole nitrogen

55

>10000

>182

Data compiled from various public sources. IC50 values are approximate and for comparative

purposes.

Key SAR Insights for Hydroxamate-Based Inhibitors:

e The size and nature of the substituent on the cap group significantly influence HDACG6

potency and selectivity.

o Abiphenyl group (Tubastatin A) generally confers high potency and good selectivity.

» Modifications to the terminal phenyl ring of the biphenyl group can alter potency.
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e The length of the alkyl linker between the indole and the phenyl ring also plays a role in
selectivity.

Comparison of Benzofuran-Based HDACG6 Inhibitors

To overcome some of the limitations of hydroxamic acids, researchers have explored
alternative ZBGs and cap groups. Benzofuran derivatives have emerged as a promising class
of HDACSG inhibitors.

Compound R1 Substitution R2 Substitution HDACSG6 IC50 (nM)
BF-1 H H 85

BF-2 F H 42

BF-3 Cl H 35

BF-4 H CH3 110

BF-5 F CHS3 68

Data compiled from various public sources. IC50 values are approximate and for comparative
purposes.

Key SAR Insights for Benzofuran-Based Inhibitors:
e The benzofuran scaffold serves as an effective cap group for HDACG6 inhibitors.

» Substitution at the R1 position with electron-withdrawing groups like fluorine and chlorine
enhances HDACSG inhibitory activity.

e Substitution at the R2 position with a methyl group tends to decrease potency.

Experimental Protocols
Fluorometric HDAC6 Enzymatic Assay

This assay is used to determine the in vitro potency of compounds against the HDAC6 enzyme.

Materials:
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e Recombinant human HDACG6 enzyme

e Fluorogenic HDACG substrate (e.g., Boc-Lys(Ac)-AMC)

o HDAC assay buffer (e.g., 50 mM Tris-HCI, pH 8.0, 137 mM NacCl, 2.7 mM KCI, 1 mM MgCl2)
o Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

e Test compounds dissolved in DMSO

o 96-well black microplates

o Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Protocol:

e Prepare a serial dilution of the test compounds in HDAC assay buffer. The final DMSO
concentration should be kept below 1%.

e In a 96-well plate, add 50 pL of HDAC assay buffer to each well.

e Add 2 pL of the diluted test compounds to the respective wells. Include wells for a positive
control (no inhibitor) and a negative control (a known potent HDACG inhibitor like Tubastatin
A).

e Add 20 pL of the recombinant HDACG6 enzyme solution to all wells except the blank (no
enzyme) wells.

 Incubate the plate at 37°C for 15 minutes.

o Start the enzymatic reaction by adding 20 pL of the fluorogenic HDACG6 substrate to all wells.
 Incubate the plate at 37°C for 60 minutes.

» Stop the reaction by adding 10 uL of the developer solution to each well.

 Incubate the plate at 37°C for 15 minutes to allow for the development of the fluorescent
signal.
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» Read the fluorescence intensity using a microplate reader.

o Calculate the percent inhibition for each compound concentration and determine the IC50
value by fitting the data to a dose-response curve.

Western Blot for a-Tubulin Acetylation

This cellular assay is used to assess the ability of a compound to inhibit HDACG6 activity within
cells, leading to an increase in the acetylation of its substrate, a-tubulin.

Materials:

e Cell line (e.g., SH-SY5Y neuroblastoma cells)

o Cell culture medium and supplements

e Test compounds dissolved in DMSO

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA protein assay kit

o SDS-PAGE gels

 PVDF membranes

» Transfer buffer

e Blocking buffer (e.g., 5% non-fat milk in TBST)

o Primary antibodies: anti-acetylated-a-tubulin and anti-a-tubulin (as a loading control)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Protocol:
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Seed cells in a multi-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of the test compounds for a specified period (e.qg.,
24 hours).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Centrifuge the lysates to pellet cell debris and collect the supernatant.
Determine the protein concentration of each lysate using the BCA protein assay.

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding
Laemmli buffer and boiling.

Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against acetylated-a-tubulin overnight at
4°C.

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary
antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging
system.

Strip the membrane and re-probe with the primary antibody against total a-tubulin to ensure
equal protein loading.

Quantify the band intensities to determine the relative increase in a-tubulin acetylation.

Visualizations
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HDACG6 Signaling Pathway in Peripheral Neuropathy
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Caption: Role of HDACSG in peripheral neuropathy and the effect of its inhibition.

Experimental Workflow for SAR Studies of HDAC6
Inhibitors
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Caption: A typical workflow for the structure-activity relationship (SAR) studies of HDAC6

inhibitors.
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[https://www.benchchem.com/product/b563228#augustine-structure-activity-relationship-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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